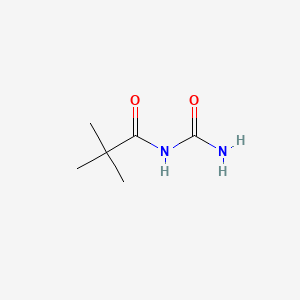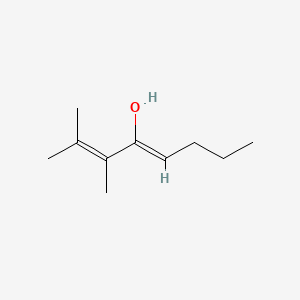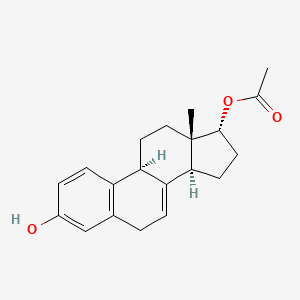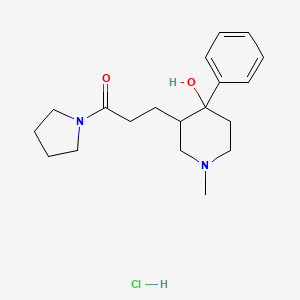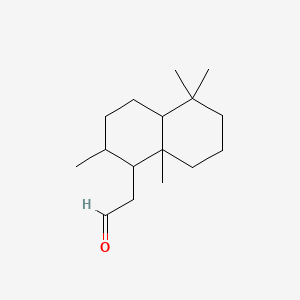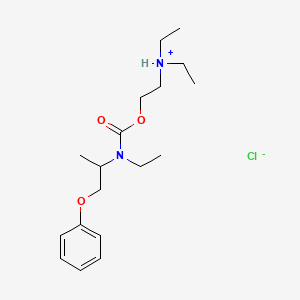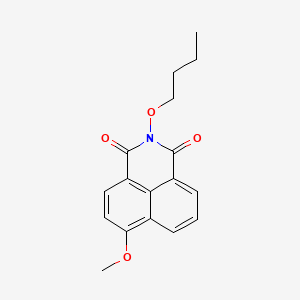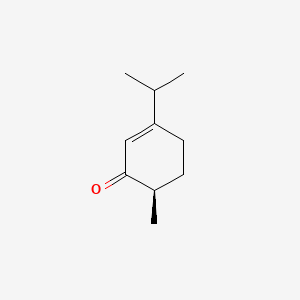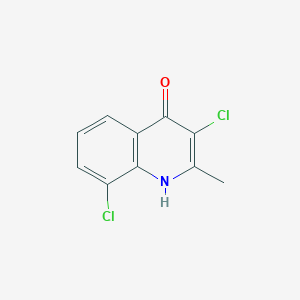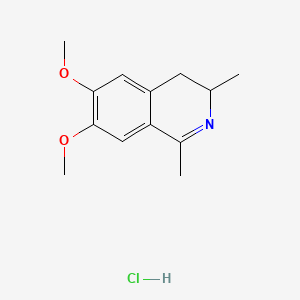
6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is known for its light yellow to yellow crystalline powder appearance and is soluble in water . This compound is used in various chemical syntheses and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride typically involves the cyclization of precursor compounds under acidic conditions. One method involves the use of strong inorganic acids, such as polyphosphoric acid or phosphorus oxychloride, to catalyze the cyclization reaction . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is then purified through crystallization and other separation techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which have applications in medicinal chemistry and other fields .
Applications De Recherche Scientifique
6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
- 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (Salsolidine hydrochloride)
Uniqueness
6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H18ClNO2 |
|---|---|
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
6,7-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-8-5-10-6-12(15-3)13(16-4)7-11(10)9(2)14-8;/h6-8H,5H2,1-4H3;1H |
Clé InChI |
MTGMUZOJKBOADZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=CC(=C(C=C2C(=N1)C)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-](/img/structure/B13750955.png)
![2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B13750956.png)
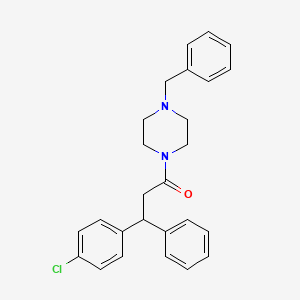
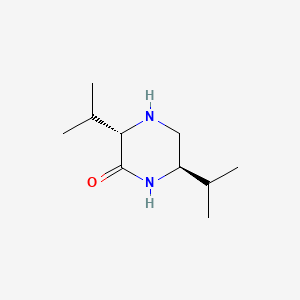
![5,6-dichloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13750973.png)
